

physical and chemical properties of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile

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Compound of Interest

Compound Name:	2-(4-Bromo-2,6-difluorophenyl)acetonitrile
Cat. No.:	B130468

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An In-depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a halogenated aromatic nitrile of interest in synthetic organic chemistry. Its trifunctional nature, featuring a reactive nitrile group, a synthetically versatile aryl bromide, and activating fluorine substituents, makes it a valuable building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, expected reactivity, and safety information. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development. The compound is notably used in the preparation of azolidinone antibacterials^[1].

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of **2-(4-Bromo-2,6-difluorophenyl)acetonitrile** is presented below. It is important to note that while some

properties are readily available from chemical suppliers, specific experimental data such as melting point, boiling point, and solubility are not consistently reported in the public domain.

Property	Value	Source
IUPAC Name	2-(4-Bromo-2,6-difluorophenyl)acetonitrile	N/A
CAS Number	537033-52-6	[1] [2]
Molecular Formula	C ₈ H ₄ BrF ₂ N	[2]
Molecular Weight	232.03 g/mol	[2]
Appearance	Solid	[3]
Melting Point	No data available	[3]
Boiling Point	No data available	[3]
Density	No data available	N/A
Solubility	No data available	N/A
Storage Temperature	Room Temperature, keep in a dry area	[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(4-Bromo-2,6-difluorophenyl)acetonitrile** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on the known synthesis of its precursor, 4-bromo-2,6-difluorobenzonitrile, and standard organic transformations.

A potential two-step synthesis could involve the formylation of 1-bromo-3,5-difluorobenzene to produce 4-bromo-2,6-difluorobenzaldehyde, followed by conversion of the aldehyde to the corresponding nitrile. A patent describes the synthesis of 4-bromo-2,6-difluorobenzonitrile from 4-bromo-2,6-difluorobenzaldehyde and hydroxylamine hydrochloride in formic acid[\[4\]](#). A subsequent reduction of the nitrile to the benzyl amine followed by a Sandmeyer reaction could yield the target phenylacetonitrile.

Alternatively, a more direct approach could involve the reaction of a suitable 4-bromo-2,6-difluorobenzyl halide with a cyanide salt. The following is a generalized, hypothetical protocol for such a transformation.

Hypothetical Protocol for the Synthesis of **2-(4-Bromo-2,6-difluorophenyl)acetonitrile** from 4-Bromo-2,6-difluorobenzyl Bromide:

- Materials:

- 4-Bromo-2,6-difluorobenzyl bromide
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
- Deionized water
- Ethyl acetate or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate

- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-difluorobenzyl bromide in DMSO.
- Add a stoichiometric equivalent of sodium cyanide to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion of the reaction, quench the mixture by pouring it into a separatory funnel containing deionized water and ethyl acetate.
- Separate the organic layer and extract the aqueous layer with additional portions of ethyl acetate.
- Combine the organic layers and wash with brine.

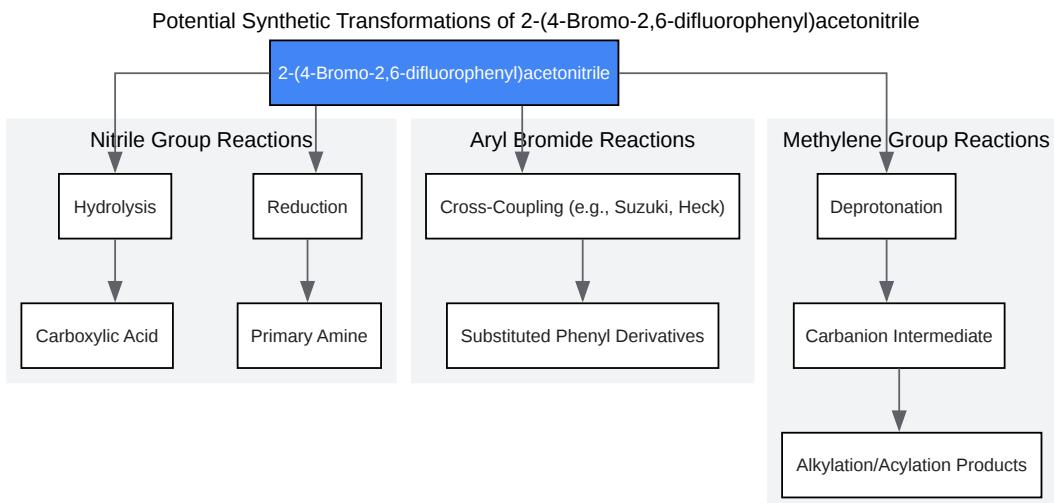
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **2-(4-Bromo-2,6-difluorophenyl)acetonitrile**.
- Characterization: The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **2-(4-Bromo-2,6-difluorophenyl)acetonitrile** is dictated by its three primary functional groups: the nitrile, the aryl bromide, and the activated methylene group.

- Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid (2-(4-bromo-2,6-difluorophenyl)acetic acid) under acidic or basic conditions. Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation, would yield the corresponding primary amine (2-(4-bromo-2,6-difluorophenyl)ethan-1-amine).
- Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions. It can participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position of the phenyl ring.
- Methylene Group: The protons on the carbon adjacent to the nitrile and the aromatic ring (the α -carbon) are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic carbanion can then be alkylated or acylated, enabling the extension of the carbon chain.

The combination of these reactive sites makes **2-(4-Bromo-2,6-difluorophenyl)acetonitrile** a valuable intermediate for the synthesis of diverse and complex molecular architectures.



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